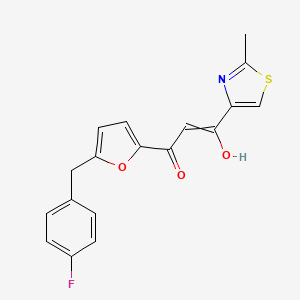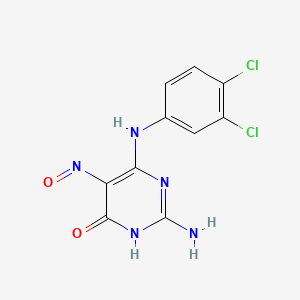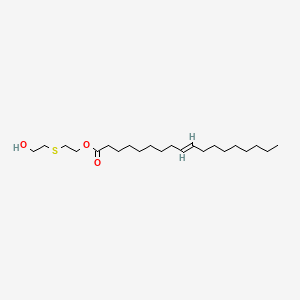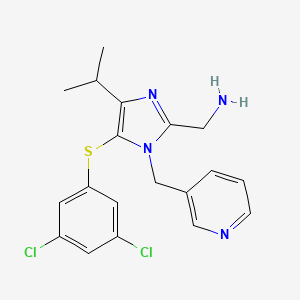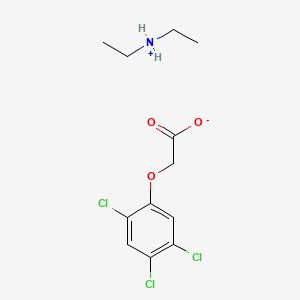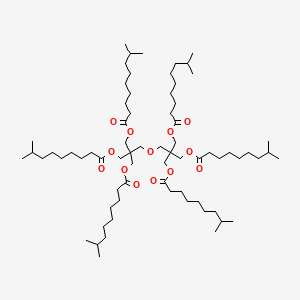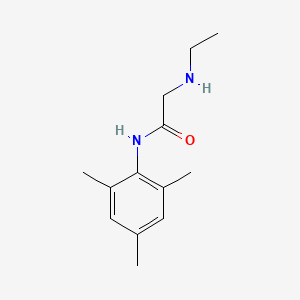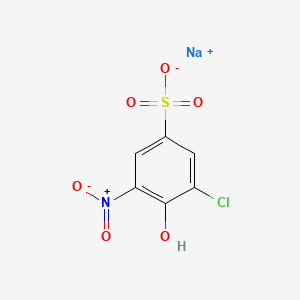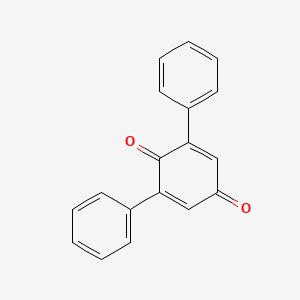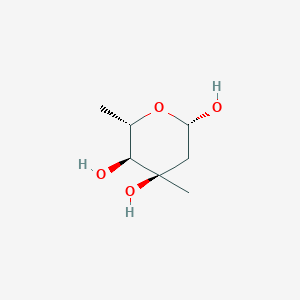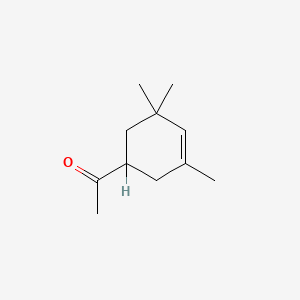
1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 299-796-2, also known as 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and an ethanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with ethyl magnesium bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves the catalytic hydrogenation of 3,5,5-trimethylcyclohex-2-en-1-one followed by a Friedel-Crafts acylation reaction. This method ensures high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexene ring structure allows for hydrophobic interactions with lipid membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5,5-trimethylcyclohexyl)ethanone: Similar structure but lacks the double bond in the cyclohexene ring.
1-(3,5-dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure with one less methyl group.
Uniqueness
1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the fragrance industry.
Propriétés
Numéro CAS |
93904-57-5 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-(3,5,5-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h6,10H,5,7H2,1-4H3 |
Clé InChI |
LRDNMLFVQONIOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)C(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




